5-Amino-2-(phenylthio)benzoic acid

Vue d'ensemble

Description

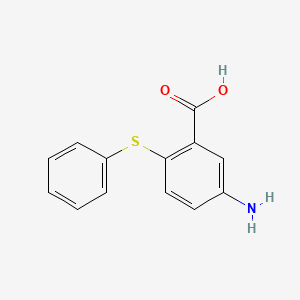

5-Amino-2-(phenylthio)benzoic acid is an organic compound with the molecular formula C13H11NO2S and a molecular weight of 245.3 g/mol . This compound is characterized by the presence of an amino group at the 5-position and a phenylthio group at the 2-position on a benzoic acid core. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Amino-2-(phenylthio)benzoic acid can be synthesized through several synthetic routes. One common method involves the reduction of 5-nitro-2-(phenylthio)benzoic acid using hydrogen chloride and iron in water at 90-95°C, followed by refluxing in methanol for 3-4 hours . This method yields the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-(phenylthio)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to form amino derivatives.

Substitution: The phenylthio group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen chloride and iron are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Substituted phenylthio derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Amino-2-(phenylthio)benzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that enhance the anti-inflammatory and analgesic properties of resultant compounds. Research indicates that derivatives of this compound exhibit significant therapeutic potential, particularly in addressing pain and inflammation-related conditions .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to investigate enzyme inhibition and protein interactions. Studies suggest that it can provide insights into cellular processes and identify potential therapeutic targets. For instance, compounds with similar structures have shown interactions with various biological targets, indicating that this compound may also engage in significant biological activities.

Material Science

Development of Advanced Materials

The functional groups present in this compound make it a valuable component in material science. It is used in the development of new materials, particularly polymers, which benefit from enhanced properties due to the incorporation of this compound. Its ability to modify material characteristics is being explored for applications in coatings and composites .

Analytical Chemistry

Reagent in Analytical Methods

This compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds within complex mixtures. Its chemical properties enable it to interact selectively with target analytes, making it useful for developing sensitive analytical techniques .

Cosmetic Formulations

Antioxidant Properties

In the cosmetic industry, this compound is valued for its antioxidant properties. It is incorporated into skincare products to enhance skin protection against oxidative stress and promote overall skin health. The inclusion of this compound can improve the efficacy of formulations aimed at combating signs of aging and environmental damage .

Mécanisme D'action

The mechanism of action of 5-Amino-2-(phenylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the phenylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Amino-2-(phenylsulfanyl)benzoic acid

- 5-Amino-2-(phenylthio)benzoic acid

- This compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a phenylthio group on the benzoic acid core allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .

Activité Biologique

5-Amino-2-(phenylthio)benzoic acid (CAS Number: 63185-86-4) is an aromatic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 245.3 g/mol. The compound features an amino group and a phenylthio group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phenylthio group can inhibit enzyme activity by binding to active sites, while the amino group may form hydrogen bonds with biological molecules, potentially altering their function and stability.

Enzyme Inhibition

Research indicates that compounds similar to this compound often exhibit enzyme inhibitory properties. For instance, studies have suggested that the compound can act as a substrate in biochemical assays, facilitating investigations into enzyme interactions.

Antimicrobial Properties

Preliminary studies have explored the antimicrobial potential of derivatives of this compound. Compounds in this class have shown promise in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| 5-Nitro-2-(phenylthio)benzoic acid | Contains a nitro group instead of an amino group | More reactive due to the nitro group |

| 5-Amino-2-(p-tolylthio)benzoic acid | Contains a p-tolyl group instead of a phenyl group | Varying steric effects |

| 5-Amino-2-(methylthio)benzoic acid | Contains a methylthio group | Less bulky than the phenylthio group |

| 4-Amino-3-(phenylthio)benzoic acid | Amino group at position 4 | Different position alters reactivity |

The combination of functional groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research provides insights into its potential applications:

- Enzyme Interaction Studies : Research has demonstrated that similar compounds can significantly inhibit certain enzymes involved in metabolic pathways, suggesting that this compound may exhibit comparable effects.

- Antimicrobial Activity : A study indicated that derivatives of this compound could inhibit bacterial growth effectively, paving the way for further exploration into its use as an antimicrobial agent.

- Potential Therapeutics : Investigations into the anti-inflammatory properties of related compounds suggest that this compound may also possess therapeutic potential in treating inflammatory diseases.

Propriétés

IUPAC Name |

5-amino-2-phenylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSHKRLNPIFOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443795 | |

| Record name | 5-amino-2-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63185-86-4 | |

| Record name | 5-amino-2-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.